molecular formula C2H6N2O3 B123977 Aminoethyl nitrate CAS No. 646-02-6

Aminoethyl nitrate

Cat. No.: B123977
CAS No.: 646-02-6
M. Wt: 106.08 g/mol
InChI Key: KZTZJUQNSSLNAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aminoethyl nitrate, also known as 2-Aminoethyl nitrate, is a potent vasodilator . The primary targets of this compound are the blood vessels, specifically the smooth muscle cells that line the vessels . These cells play a crucial role in controlling vascular tone and blood pressure .

Mode of Action

This compound functions as a source of nitric oxide . Nitric oxide is a potent signaling molecule that induces relaxation of the involuntary muscles, including the smooth muscle cells of the blood vessels . This relaxation leads to vasodilation, or the widening of the blood vessels, which in turn results in a decrease in blood pressure .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Nitric oxide, produced by this compound, is involved in various nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . These pathways have downstream effects on various biological processes, including the regulation of blood pressure and the immune response .

Pharmacokinetics

It is known that similar compounds, such as amyl nitrite, are rapidly absorbed through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation

Result of Action

The primary result of this compound’s action is a decrease in blood pressure due to the dilation of blood vessels . This can provide rapid relief for conditions such as angina pectoris . It’s important to note that this compound has been identified as a novel organic mononitrate with high potency but devoid of induction of mitochondrial oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in light, temperature, mineral nutrients, or stress conditions, such as drought, flooding, and salinity, can require metabolic adjustments

Chemical Reactions Analysis

Types of Reactions

Aminoethyl nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-aminoethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTZJUQNSSLNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214846
Record name Aminoethyl nitrate [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-02-6
Record name Aminoethyl nitrate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoethyl nitrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminoethyl nitrate [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOETHYL NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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